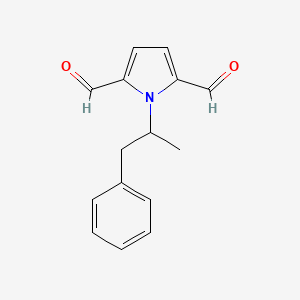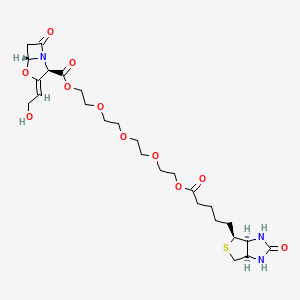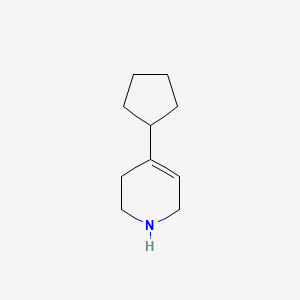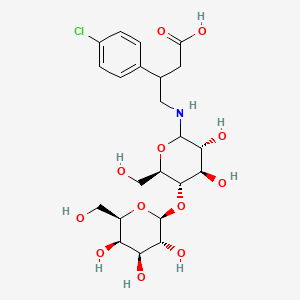
Baclofen Lactose Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Baclofen Lactose Adduct is a compound formed through the Maillard reaction between baclofen and lactose. Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant, while lactose is a disaccharide sugar commonly found in milk. The Maillard reaction, named after Louis Maillard, involves the reaction between amino acids and reducing sugars, leading to the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Baclofen Lactose Adduct is prepared by dissolving baclofen and lactose monohydrate in a borate buffer solution. Specifically, 0.5 grams of baclofen and 2.5 grams of lactose monohydrate are dissolved in 50 milliliters of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH = 9.2) with the aid of stirring and ultrasound . The mixture is then heated in an oven at 90°C for 24 to 72 hours .
Industrial Production Methods
Industrial production of the this compound would likely involve scaling up the laboratory preparation method. This would include precise control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry would be essential for monitoring the reaction and confirming the formation of the adduct .
Chemical Reactions Analysis
Types of Reactions
The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:
Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.
Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.
Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.
Common Reagents and Conditions
Reagents: Baclofen, lactose monohydrate, borate buffer.
Conditions: Heating at 90°C, pH 9.2, stirring, and ultrasound.
Major Products
The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .
Scientific Research Applications
The Baclofen Lactose Adduct has several scientific research applications:
Pharmaceutical Formulation: Understanding the Maillard reaction between baclofen and lactose is crucial for the development of stable pharmaceutical formulations, especially in solid dosage forms.
Analytical Chemistry: The adduct serves as a model compound for studying Maillard reactions using techniques like HPLC and mass spectrometry.
Food Chemistry: Insights from this adduct can be applied to food chemistry, particularly in understanding the browning reactions in dairy products.
Mechanism of Action
The Baclofen Lactose Adduct exerts its effects through the Maillard reaction mechanism. Baclofen, as a GABA-B receptor agonist, interacts with the GABA receptors on pre- and post-synaptic neurons, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . The Maillard reaction involves the formation of glycosylamines and subsequent rearrangement to form complex nitrogen-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Lactose: A disaccharide sugar involved in Maillard reactions.
Uniqueness
The Baclofen Lactose Adduct is unique due to its formation through the Maillard reaction, which is not commonly observed with other pharmaceutical compounds. This adduct provides valuable insights into the stability and compatibility of baclofen in the presence of lactose, which is essential for pharmaceutical formulations .
Properties
Molecular Formula |
C22H32ClNO12 |
|---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1 |
InChI Key |
WBZRQONJJTWMHV-GPYUCXTASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


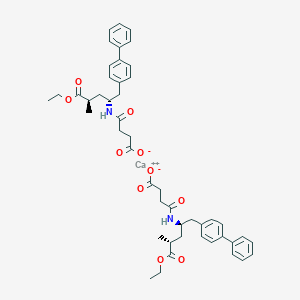
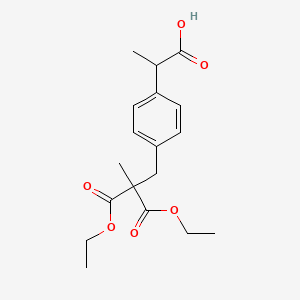

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
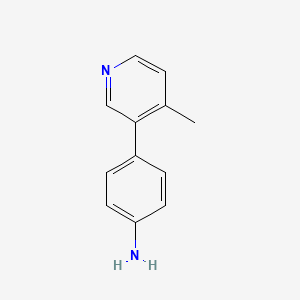

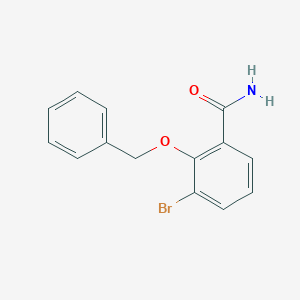
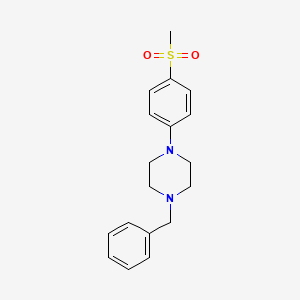
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
